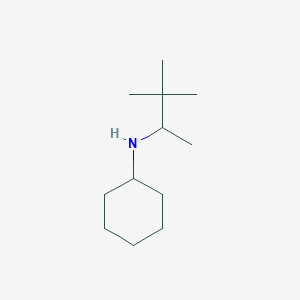
4-(Prop-2-yn-1-yloxy)but-1-yne
Vue d'ensemble
Description
4-(Prop-2-yn-1-yloxy)but-1-yne, also known as 4-propynyloxybut-1-yne, is an alkyne compound belonging to the class of organic compounds known as alkynes. It is a colorless, volatile liquid with a boiling point of 47.3°C. 4-propynyloxybut-1-yne is a versatile reagent used in organic synthesis and chemical research. It is widely used in the synthesis of various organic compounds, including polymers and other materials. In addition, 4-propynyloxybut-1-yne has been studied for its potential applications in medicine, biochemistry, and other areas.
Applications De Recherche Scientifique
UV Light-Induced Covalent Modification
This compound is used as a building block that allows for UV light-induced covalent modification of biological targets. It is particularly useful when appended to a ligand or pharmacophore through its acid linker, enabling potential downstream applications via the alkyne tag .
Oxidative Formylation Reactions
In synthetic chemistry, 4-(Prop-2-yn-1-yloxy)but-1-yne is involved in visible-light-induced oxidative formylation reactions. This process allows for the conversion of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer, yielding formamides under mild conditions .
Palladium-Catalyzed [4 + 1] Cyclization
The compound plays a crucial role in palladium-catalyzed [4 + 1] cyclization to produce 2-amino-4-cyanofurans. This transformation is highly efficient and has a broad reaction scope, believed to be a concerted process based on mechanism studies .
Microwave-Assisted Synthesis
4-(Prop-2-yn-1-yloxy)but-1-yne: is used in microwave-assisted synthesis . For instance, it is a component in the synthesis of benzimidazoles via a Cu(I)-catalyzed, three-component reaction involving phenylazide, propargyloxybenzaldehyde, and 1,2-diaminobenzene .
Molecular Simulations
In computational chemistry, this compound’s data can be utilized in molecular simulations. Programs like Amber and GROMACS use such information for creating detailed simulation visualizations, which are crucial for understanding molecular interactions and dynamics .
Chemical Synthesis and Modification
Lastly, 4-(Prop-2-yn-1-yloxy)but-1-yne serves as a versatile reagent in various chemical synthesis and modification processes. Its structure allows for further functionalization, making it a valuable compound in the development of new materials and pharmaceuticals .
Propriétés
IUPAC Name |
4-prop-2-ynoxybut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h1-2H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZAKRZEYYCBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452869 | |
| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-yn-1-yloxy)but-1-yne | |
CAS RN |
75405-46-8 | |
| Record name | 4-[(Prop-2-yn-1-yl)oxy]but-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



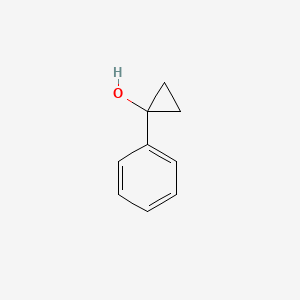





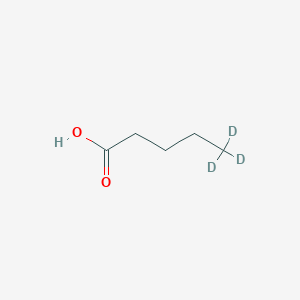
![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
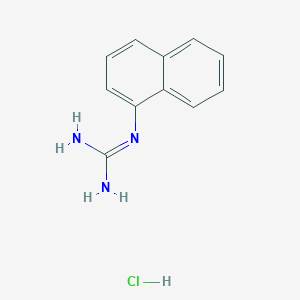
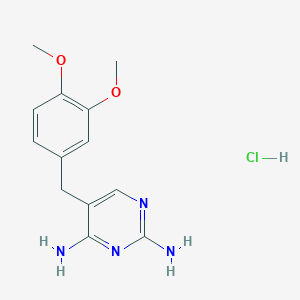

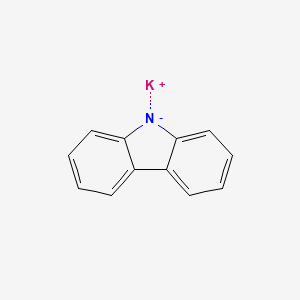
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
